Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol
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Overview
Description
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol is an organic compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure with two hydroxyl groups attached to the 2nd and 3rd carbon atoms. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by reduction of the resulting adduct. The reaction conditions typically include:
Temperature: Moderate temperatures (around 60-80°C) are often used.
Catalysts: Lewis acids such as aluminum chloride can be employed to facilitate the reaction.
Solvents: Organic solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation techniques can also be employed to achieve the desired reduction of intermediates.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form saturated bicyclic alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions include:
Oxidation: Bicyclo[2.2.2]oct-5-ene-2,3-dione or bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2,3-diol.
Substitution: Bicyclo[2.2.2]oct-5-ene-2,3-dichloride or bicyclo[2.2.2]oct-5-ene-2,3-diamine.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biochemical probes and as a linker in solid-phase synthesis.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[2.2.2]oct-5-ene-2,3-dimethanol exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxyl groups on the compound can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
- Bicyclo[2.2.2]octane-2,3-diol
- Bicyclo[2.2.2]oct-5-ene-2,3-diol
Uniqueness
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol is unique due to its specific structural features, including the presence of two hydroxyl groups on a rigid bicyclic framework. This structure imparts distinct reactivity and stability, making it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
17441-67-7 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.2]oct-5-enyl]methanol |
InChI |
InChI=1S/C10H16O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-12H,3-6H2 |
InChI Key |
FYTVZXRDKATZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(C2CO)CO |
Origin of Product |
United States |
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